(7-methoxybenzofuran-2-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone
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Overview
Description
(7-methoxybenzofuran-2-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the benzofuran and pyrazolo[1,5-a]pyrazine cores[_{{{CITATION{{{3{An efficient Synthesis and Photophysical Properties of 1H-pyrazolo-[3,4 ...](https://link.springer.com/article/10.1007/s10895-015-1674-2). These cores are then coupled using appropriate reagents and reaction conditions to form the final product[{{{CITATION{{{_3{An efficient Synthesis and Photophysical Properties of 1H-pyrazolo-3,4 .... Common synthetic routes may include:
Friedel-Crafts acylation: to introduce the ketone group[_{{{CITATION{{{_3{An efficient Synthesis and Photophysical Properties of 1H-pyrazolo-3,4 ....
Methoxylation: to add the methoxy group to the benzofuran ring[_{{{CITATION{{{_3{An efficient Synthesis and Photophysical Properties of 1H-pyrazolo-3,4 ....
Cyclization reactions: to form the pyrazolo[1,5-a]pyrazine core[_{{{CITATION{{{_3{An efficient Synthesis and Photophysical Properties of 1H-pyrazolo-3,4 ....
Industrial Production Methods
Industrial production of this compound would likely involve scaling up these synthetic routes, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: : Converting the methoxy group to a hydroxyl group.
Reduction: : Reducing the ketone group to an alcohol.
Substitution: : Replacing the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Using nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: : Formation of 7-hydroxybenzofuran derivatives.
Reduction: : Formation of 7-methoxybenzofuran-2-yl alcohol derivatives.
Substitution: : Formation of various substituted benzofuran derivatives.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its bioactivity, including antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves specific biochemical interactions with molecular targets. These interactions may include binding to enzymes or receptors, leading to downstream effects in cellular pathways. The exact mechanism would depend on the specific application and target of the compound.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, but it can be compared to other benzofuran and pyrazolo[1,5-a]pyrazine derivatives. Similar compounds include:
Benzofuran derivatives: : Known for their antimicrobial and anticancer properties.
Pyrazolo[1,5-a]pyrazine derivatives: : Studied for their biological activities and potential therapeutic applications.
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Properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-16-7-2-4-12-10-17(25-18(12)16)19(23)21-8-9-22-15(11-21)13-5-3-6-14(13)20-22/h2,4,7,10H,3,5-6,8-9,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBOREIVJYANDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN4C(=C5CCCC5=N4)C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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